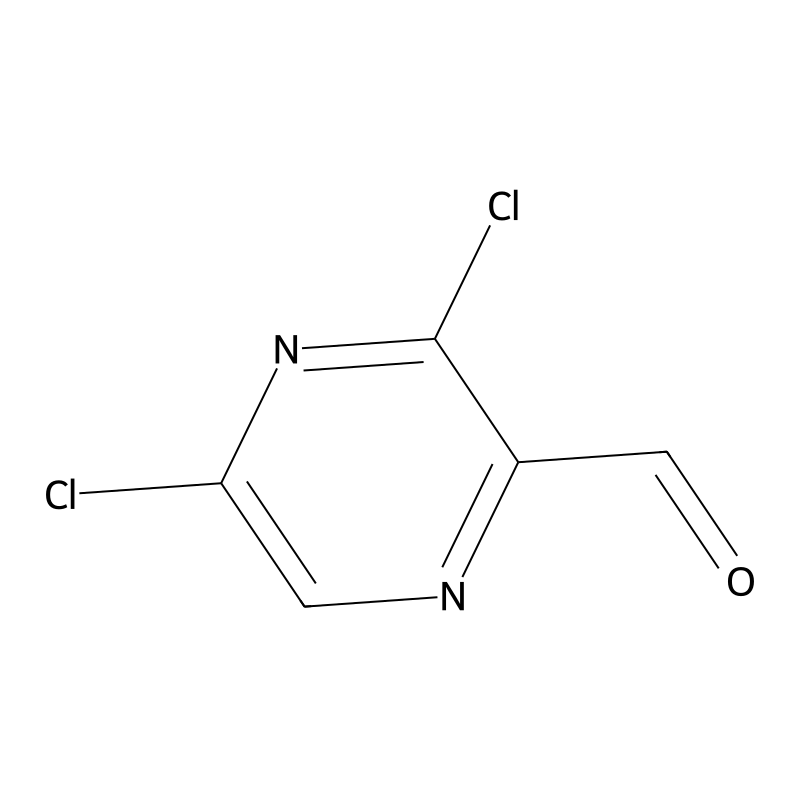

3,5-Dichloropyrazine-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dichloropyrazine-2-carbaldehyde is an organic compound with the molecular formula . This compound features a pyrazine ring substituted with two chlorine atoms at the 3 and 5 positions, along with an aldehyde group at the 2 position. Its structure contributes to its reactivity and makes it a valuable intermediate in various chemical syntheses. The compound is primarily utilized in organic chemistry for the development of more complex molecules and has potential applications in medicinal chemistry .

There is no current information available regarding the specific mechanism of action of 3,5-dichloropyrazine-2-carbaldehyde in biological systems or its interaction with other compounds.

Due to the lack of specific research on 3,5-dichloropyrazine-2-carbaldehyde, it is advisable to handle it with caution, assuming similar properties to other chlorinated pyrazines. These can include:

- Availability and Characterization: Several chemical suppliers offer 3,5-Dichloropyrazine-2-carbaldehyde, indicating its use in research. However, the research areas where it is employed are not explicitly mentioned [, , ].

- Potential Applications: Given the presence of a dichloropyrazine ring and a carbaldehyde functional group, 3,5-Dichloropyrazine-2-carbaldehyde could be of interest in various research fields. The dichloropyrazine ring system is found in some biologically active molecules []. The carbaldehyde group can participate in condensation reactions for the synthesis of more complex molecules. However, further research is needed to confirm these potential applications.

- Oxidation: The aldehyde group can be oxidized to yield 3,5-Dichloropyrazine-2-carboxylic acid.

- Reduction: The aldehyde can be reduced to form 3,5-Dichloropyrazine-2-methanol.

- Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.

- Reduction Agents: Sodium borohydride and lithium aluminum hydride are effective for reducing the aldehyde.

- Nucleophiles for Substitution: Amines, thiols, and alkoxides can act as nucleophiles in substitution reactions .

While specific biological activities of 3,5-Dichloropyrazine-2-carbaldehyde are less documented, its structural features suggest potential interactions with biological systems. The compound is investigated for its role in enzyme-catalyzed reactions involving aldehydes and may serve as a building block in pharmaceutical development. Its derivatives have been explored for various biological activities, including antimicrobial and anticancer properties .

Synthetic Routes

The synthesis of 3,5-Dichloropyrazine-2-carbaldehyde typically involves:

- Chlorination of Pyrazine-2-carbaldehyde: Chlorination is performed using chlorine gas or chlorinating agents like thionyl chloride under controlled conditions to introduce chlorine at the 3 and 5 positions of the pyrazine ring.

- Industrial Production: In industrial settings, large-scale chlorination processes are optimized for high yield and purity. Techniques such as continuous flow reactors are often employed to enhance efficiency .

3,5-Dichloropyrazine-2-carbaldehyde has various applications across multiple fields:

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

- Pharmaceutical Development: The compound is explored as a building block for drug molecules.

- Agrochemicals: It is utilized in the production of specialty chemicals and agrochemicals .

Research on interaction studies involving 3,5-Dichloropyrazine-2-carbaldehyde primarily focuses on its reactivity as an aldehyde. The compound's ability to form covalent bonds with nucleophiles allows for the synthesis of various derivatives that may exhibit unique biological activities. Further studies are needed to elucidate specific interactions within biological systems and their implications for drug development .

Several compounds share structural similarities with 3,5-Dichloropyrazine-2-carbaldehyde. Here’s a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,6-Dichloropyrazine | Chlorination at different positions; less reactive than 3,5-Dichloropyrazine-2-carbaldehyde. | |

| 2,3-Dichloropyrazine | Different substitution pattern; used in similar synthetic routes but may lead to different derivatives. | |

| Pyrazine-2-carbaldehyde | Lacks chlorine substitutions; serves as a precursor but has different reactivity profiles. |

The unique feature of 3,5-Dichloropyrazine-2-carbaldehyde lies in its specific chlorination pattern combined with the aldehyde functionality, which enhances its electrophilicity and reactivity compared to similar compounds .